3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione
Description
Properties
CAS No. |
918905-44-9 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H8O4/c15-12-8-4-1-2-5-9(8)13(16)14(17)11(12)10-6-3-7-18-10/h1-7,15H |
InChI Key |
LRUYPSFPXKGLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Visible-Light-Mediated [3+2] Cycloaddition Approaches
The utilization of photochemical strategies has emerged as a cornerstone for synthesizing naphtho[2,3-b]furan-4,9-dione derivatives, including 3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione. A seminal study demonstrated that irradiating 2-hydroxy-1,4-naphthoquinone (1 ) with furan-2-yl acetylene (2 ) under blue LED light (460 nm) in acetonitrile at ambient temperature generates the target compound via a [3+2] cycloaddition mechanism . This method eliminates the need for transition-metal catalysts or harsh oxidants, achieving yields of 68–75% within 6 hours.
The reaction proceeds through a radical-mediated pathway (Scheme 1). Upon photoexcitation, 1 forms a triplet-state biradical intermediate, which reacts with 2 to form a 1,5-biradical species. Intramolecular cyclization and subsequent oxidation by atmospheric oxygen yield the naphtho[2,3-b]furan-4,9-dione scaffold. Regioselectivity is governed by the electronic properties of the acetylene, with electron-rich furan derivatives favoring C-2 substitution .
Optimization Insights :
-
Solvent : Acetonitrile outperforms dichloromethane (DCM) and toluene due to its polar aprotic nature, enhancing radical stability.
-
Light Source : Blue LEDs (460 nm) provide optimal energy for exciting the naphthoquinone substrate.
-
Scalability : Reactions are scalable to 10 mmol without significant yield reduction .
Multicomponent Reactions Involving Lawsone
Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a versatile precursor for constructing the naphthoquinone core. A three-component reaction between lawsone, furfural (3 ), and ammonium acetate in a deep eutectic solvent (DES) composed of sorbitol and metformin HCl enables the synthesis of 3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione (4 ) with 74% yield . The DES acts as both solvent and catalyst, promoting Knoevenagel condensation and subsequent cyclization (Scheme 2).
Mechanistic Pathway :
-
Knoevenagel Adduct Formation : Lawsone reacts with furfural to generate an α,β-unsaturated ketone intermediate.
-
Michael Addition : Ammonium acetate facilitates nucleophilic attack by the hydroxyl group, forming a tetracyclic intermediate.
-
Oxidative Aromatization : Air oxidation finalizes the naphtho[2,3-b]furan-4,9-dione structure .
Advantages :
-
Sustainability : The DES is recyclable for up to five cycles without activity loss.
-
Functional Group Tolerance : Electron-withdrawing and -donating substituents on the furan ring are compatible.
Palladium-Catalyzed Oxidative Annulation
Transition-metal catalysis offers an alternative route to 3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione. A Pd(II)/Zn(II) co-catalytic system enables the oxidative annulation of 2-hydroxy-1,4-naphthoquinone with 2-ethynylfuran (5 ) in 1,4-dioxane at 100°C . This method achieves 82% yield within 24 hours and exhibits broad substrate scope (Scheme 3).
Key Observations :
-
Catalyst System : Pd(OAc)₂ (5 mol%) and Zn(OAc)₂ (20 mol%) synergistically enhance reaction efficiency.
-
Oxidant : K₂Cr₂O₇ (1.5 equiv) ensures turnover of the Pd catalyst.
-
Regioselectivity : The furan substituent selectively occupies the C-3 position due to steric and electronic effects .
Base-Promoted Cyclization Strategies
Alkaline conditions facilitate the synthesis of naphtho[2,3-b]furan-4,9-diones via intramolecular cyclization. Treating 3-(furan-2-yl)-2-hydroxy-1,4-naphthoquinone-2-carboxylic acid (6 ) with K₂CO₃ in DMF at 80°C induces decarboxylation and cyclization, yielding the target compound in 65% yield . This method is advantageous for introducing carboxylate precursors but requires stringent anhydrous conditions.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Visible-Light Cycloaddition | 75 | 6 h | None | Solvent compatibility |
| Multicomponent Reaction | 74 | 25 min | DES (sorbitol/metformin) | Sustainable, rapid |
| Pd-Catalyzed Annulation | 82 | 24 h | Pd(OAc)₂/Zn(OAc)₂ | High regioselectivity |
| Base-Promoted Cyclization | 65 | 12 h | K₂CO₃ | Carboxylate precursor flexibility |
Chemical Reactions Analysis
2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS), triethyl phosphite, and sodium hydride (NaH) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the radical bromination of the compound can lead to the formation of brominated intermediates, which can be further transformed into phosphonates and other derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives, including 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE, have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are used in the development of new materials and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-3-HYDROXYNAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, furan derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione, highlighting differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: The furan-2-yl group in the target compound introduces an oxygen-rich heterocyclic moiety, which may enhance solubility and π-π stacking interactions in biological systems compared to bulky aliphatic substituents (e.g., Buparvaquone’s tert-butylcyclohexyl group) . Buparvaquone’s lipophilic substituent contributes to its antiparasitic efficacy by improving membrane permeability, a property less pronounced in analogs with smaller substituents like isopropyl .
Physicochemical Properties :
- Buparvaquone exhibits a higher molecular weight (326.43 g/mol) and melting point (178–184°C) due to its bulky substituent, whereas the isopropyl analog (216.24 g/mol) is lighter and likely more volatile .
- The target compound’s furan substituent may lower melting points relative to Buparvaquone but increase polarity, influencing solubility in aqueous media .
Biological Activity: Buparvaquone demonstrates specific antiprotozoal activity against Theileria spp., attributed to its ability to disrupt mitochondrial electron transport in parasites . The squaramide derivative (3-[3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylamino]-4-hydroxy-cyclobut-3-ene-1,2-dione) shows selective binding to thyroid hormone receptor γ, highlighting the role of halogenated aryl groups in receptor targeting .
Biological Activity
3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione, also known as a naphthoquinone derivative, has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione features a furan ring attached to a naphthoquinone structure. This unique configuration contributes to its biological activity through mechanisms such as reactive oxygen species (ROS) generation and interaction with cellular macromolecules.
Antibacterial Activity
Research indicates that compounds with naphthoquinone structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of 3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, indicating potent antibacterial effects.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione | E. coli | 64 |
| 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione | S. aureus | 32 |
Anticancer Activity
The anticancer potential of 3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione has been evaluated against several cancer cell lines. Studies have demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) and leukemia cells. The mechanism of action involves the generation of ROS and the inhibition of key enzymes like topoisomerase II.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects on MCF-7 cells:
- Cell Viability Assay : The compound showed an IC50 value of approximately 0.5 µM.
- Flow Cytometry : Analysis indicated cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, 3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Experimental Findings
A series of experiments conducted in carrageenan-induced rat models revealed:
| Compound | COX Inhibition (%) |
|---|---|
| 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione | 75% at 10 mg/kg |
The biological activities of 3-(furan-2-yl)-4-hydroxynaphthalene-1,2-dione can be attributed to several mechanisms:
- ROS Generation : The compound generates ROS upon metabolic activation, leading to oxidative stress in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in DNA replication and repair.
- Electrophilic Character : The electrophilic nature allows it to form covalent bonds with nucleophiles in biological systems.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione?
Methodological Answer: A modified naphthoquinone synthesis approach can be adapted from protocols for structurally related compounds. For example:
- Step 1: React naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with a furan-containing electrophile (e.g., propargyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form intermediates .
- Step 2: Oxidize the intermediate to the quinone moiety using oxidizing agents like MnO₂ or ceric ammonium nitrate.
- Step 3: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography.
Note: Adjust stoichiometry and reaction time based on furan substituent reactivity.
Q. How can the solubility profile of 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione be optimized for in vitro assays?
Methodological Answer: Solubility testing should follow protocols for hydrophobic naphthoquinones:
- Procedure:
- Prepare stock solutions in DMSO (≥17 mg/mL, as observed in analogous compounds like Atovaquone) .
- Dilute in assay buffers (e.g., PBS or cell culture media) while ensuring DMSO concentration remains ≤0.1% to avoid cytotoxicity.
- Use dynamic light scattering (DLS) to confirm colloidal stability.
Critical Parameters:
- Temperature (25°C vs. 37°C).
- pH (adjust to physiological range).
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer: Combine multiple techniques:
- UV-Vis: Confirm quinone absorption bands (λmax ~250–300 nm).
- FT-IR: Identify hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches.
- ¹H/¹³C NMR: Assign furan protons (δ 6.3–7.4 ppm) and quinone carbons (δ 180–190 ppm).
- X-ray Crystallography: Resolve crystal structure for unambiguous confirmation, as demonstrated for naphthalene derivatives in single-crystal studies .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to model the electronic structure of 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione?
Methodological Answer: Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to improve accuracy in predicting thermochemical properties :
- Workflow:
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate HOMO-LUMO gaps to predict redox behavior.
- Simulate UV-Vis spectra using time-dependent DFT (TD-DFT).
Validation: Compare computed vs. experimental spectroscopic data to refine functional selection.
Q. What experimental frameworks are recommended for assessing the compound’s toxicity in mammalian models?
Methodological Answer: Design studies aligned with toxicological inclusion criteria for naphthalene derivatives :
- In Vitro:
- Endpoints: Hepatic (CYP450 inhibition), renal (proximal tubule cytotoxicity), and hematological (hemolysis assays).
- Cell Lines: HepG2 (liver), HK-2 (kidney), and primary erythrocytes.
- In Vivo:
- Routes: Oral or intraperitoneal administration in rodents.
- Outcomes: Monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine).
Q. How can structural modifications enhance the bioactivity of 3-(Furan-2-yl)-4-hydroxynaphthalene-1,2-dione?
Methodological Answer: Leverage structure-activity relationship (SAR) insights from naphthoquinone analogs:
- Modification Strategies:
- Substituent Addition: Introduce electron-withdrawing groups (e.g., -Cl) at the quinone ring to improve redox cycling (e.g., as in Atovaquone ).
- Side-Chain Engineering: Replace the furan moiety with other heterocycles (e.g., thiophene) to modulate lipophilicity.
- Prodrug Design: Synthesize phosphate or glycoside conjugates to enhance aqueous solubility.
Validation: Test modified analogs against target enzymes (e.g., Plasmodium cytochrome bc₁ for antimalarial activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
